molecular formula C17H13F3N2O4 B13724517 (E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one

(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one

Cat. No.: B13724517
M. Wt: 366.29 g/mol
InChI Key: FLIFFEYOSOGKEH-ISGIUULHSA-N
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Description

(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxy group, a methoxyphenyl group, and a trifluoromethoxyphenyl diazenyl group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Methoxylation: The methoxy group is introduced via methoxylation reactions, often using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and reaction monitoring techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The diazenyl group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. For instance, the diazenyl group may interact with cellular proteins, altering their function and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethanol (2PE)
  • p-Hydroxyphenylethanol (HPE)
  • 4-Hydroxybenzaldehyde (HBA)

Uniqueness

(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one stands out due to its trifluoromethoxyphenyl diazenyl group, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds, which may lack this specific functional group and, consequently, its associated activities.

Properties

Molecular Formula

C17H13F3N2O4

Molecular Weight

366.29 g/mol

IUPAC Name

(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one

InChI

InChI=1S/C17H13F3N2O4/c1-25-13-6-2-11(3-7-13)16(24)15(10-23)22-21-12-4-8-14(9-5-12)26-17(18,19)20/h2-10,23H,1H3/b15-10+,22-21?

InChI Key

FLIFFEYOSOGKEH-ISGIUULHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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